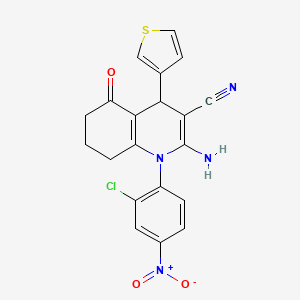
2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-4-nitrobenzaldehyde with thiophene-3-carbaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with altered functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with new functional groups replacing the chloro group.
科学的研究の応用
2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(furanyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
2-Amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H15ClN4O3S |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
2-amino-1-(2-chloro-4-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-8-12(25(27)28)4-5-15(14)24-16-2-1-3-17(26)19(16)18(11-6-7-29-10-11)13(9-22)20(24)23/h4-8,10,18H,1-3,23H2 |
InChIキー |
YQERRPXATONXBC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CSC=C4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


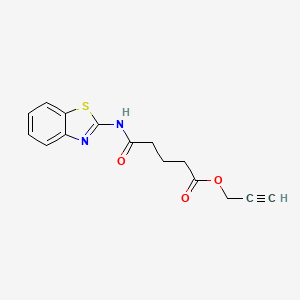
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
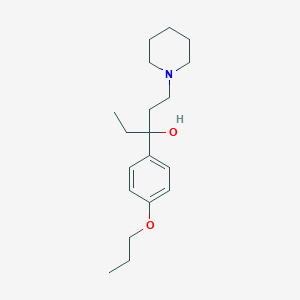
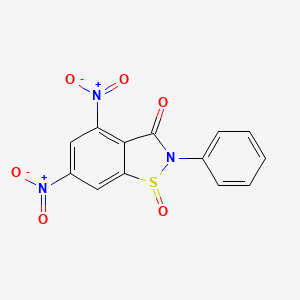
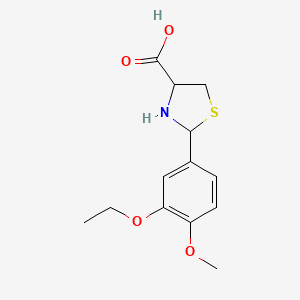
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008822.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
![Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
![3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B15008834.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide](/img/structure/B15008850.png)
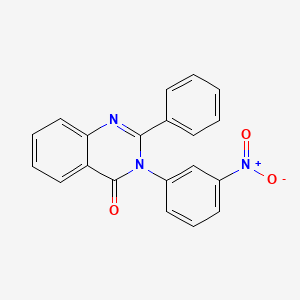
![3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008864.png)
